Methanol-d4
Overview
Description
Mechanism of Action
Target of Action
Methanol-d4, also known as Tetradeuteromethanol or CD3OD , is primarily used as a solvent in NMR-based research and analyses . Its primary targets are the molecules or compounds that are being studied using NMR spectroscopy. The role of this compound is to provide a medium for these molecules to interact and exhibit their properties, which can then be studied using NMR .
Mode of Action
This compound interacts with its targets by providing a deuterated environment that allows for the study of various chemical and physical properties of the target molecules . The presence of deuterium atoms in this compound makes it particularly useful in NMR studies as it results in a different magnetic resonance compared to hydrogen, thereby reducing signal interference .
Pharmacokinetics
Its properties as an nmr solvent, such as its temperature-dependent chemical shifts, have been extensively studied . These properties can influence the bioavailability of the target molecules in NMR studies.
Result of Action
The primary result of this compound’s action is the generation of NMR spectra that provide detailed information about the structure and properties of the target molecules . This information can be used to further scientific understanding of these molecules and their roles in various biochemical processes.
Action Environment
The efficacy and stability of this compound as an NMR solvent can be influenced by various environmental factors, such as temperature and magnetic field strength . . Therefore, careful control of these factors is essential for obtaining accurate and reliable NMR data.
Biochemical Analysis
Biochemical Properties
Methanol-d4 plays a significant role in biochemical reactions, particularly in the context of NMR spectroscopy. It interacts with various enzymes, proteins, and other biomolecules, providing insights into their structure and function. For instance, this compound is often used to study the alcohol oxidase 1 promoter in methylotrophic yeast Pichia pastoris, which is crucial for recombinant protein production . The interaction between this compound and the alcohol oxidase enzyme helps in understanding the gene expression and protein synthesis processes.
Cellular Effects
This compound influences various types of cells and cellular processes. In methylotrophic yeast, this compound serves as a carbon source, impacting cell growth and metabolism. It affects cell signaling pathways by inducing the expression of specific genes regulated by the alcohol oxidase 1 promoter . Additionally, this compound can alter cellular metabolism by providing an alternative carbon source, which can lead to changes in metabolic flux and energy production.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound binds to the active site of alcohol oxidase enzymes, leading to the oxidation of methanol to formaldehyde. This reaction is crucial for the induction of gene expression in methylotrophic yeast . This compound also influences enzyme activity by acting as a substrate, which can either inhibit or activate specific biochemical pathways depending on the concentration and context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable, but its degradation can occur under certain conditions, affecting its efficacy in biochemical reactions. Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can be used as a tracer for studying metabolic pathways and enzyme activity. At high doses, this compound can exhibit toxic effects, leading to cellular damage and adverse physiological responses . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly in methylotrophic organisms. It is metabolized by alcohol oxidase enzymes to produce formaldehyde, which is further processed through various biochemical pathways . This compound can also interact with cofactors such as nicotinamide adenine dinucleotide (NAD) and flavin adenine dinucleotide (FAD), influencing metabolic flux and the levels of metabolites.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These transporters facilitate the uptake and localization of this compound, ensuring its availability for biochemical reactions . The distribution of this compound within cells can affect its concentration and efficacy in different cellular compartments.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles, where it exerts its effects on enzyme activity and metabolic processes . Understanding the subcellular localization of this compound is essential for elucidating its role in cellular function and biochemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methanol-d4 is typically synthesized through the reaction of deuterium gas with carbon monoxide. The process involves the following steps:
Premixing: Deuterium gas and carbon monoxide are premixed in a 1:1 volume ratio.
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of specialized reactors and catalysts to ensure high yield and purity. The final product is then purified through distillation and other separation techniques to achieve the desired deuteration level .
Chemical Reactions Analysis
Methanol-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form formaldehyde-d2 and formic acid-d2 under specific conditions.
Reduction: It can be reduced to methane-d4 using strong reducing agents.
Substitution: this compound can participate in nucleophilic substitution reactions, where the deuterium atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Reagents such as sodium hydroxide and hydrochloric acid are used in substitution reactions.
Major Products:
Oxidation: Formaldehyde-d2, formic acid-d2.
Reduction: Methane-d4.
Substitution: Various deuterated organic compounds depending on the nucleophile used.
Scientific Research Applications
Methanol-d4 has a wide range of applications in scientific research:
Comparison with Similar Compounds
Methanol-d4 is unique compared to other deuterated solvents due to its high deuteration level and low residual water content. Similar compounds include:
Methanol-d3: Contains three deuterium atoms and one hydrogen atom.
Methanol-o-d1: Contains one deuterium atom replacing the hydroxyl hydrogen.
Deuterium oxide (D₂O):
This compound stands out due to its complete deuteration, which provides more accurate and interference-free NMR spectra .
Properties
IUPAC Name |
trideuterio(deuteriooxy)methane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4O/c1-2/h2H,1H3/i1D3,2D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKJLVBELUTLKV-MZCSYVLQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])O[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801010038 | |
Record name | Methan-d3-ol-d | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801010038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
36.066 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
811-98-3 | |
Record name | Methanol-d4 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=811-98-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methan-d3-ol-d | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000811983 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methan-d3-ol-d | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methan-d3-ol-d | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801010038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2H4)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.253 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of methanol-d4?
A1: The molecular formula of this compound is CD3OD. It has a molecular weight of 36.09 g/mol.
Q2: How does the deuteration in this compound affect its spectroscopic properties compared to methanol?
A2: Deuteration causes noticeable shifts in NMR spectra. For instance, while analyzing proton pump inhibitors in this compound, a significant decrease in 1H and 13C signals of the 8-CH2 group (adjacent to the sulfinyl group) was observed due to H/D exchange. [ [] ] Additionally, in the study of β-quinol clathrates, far-infrared spectroscopy revealed distinct lattice modes in the this compound clathrate compared to clathrates with smaller guest molecules. [ [] ]
Q3: How is this compound employed in studying catalytic reactions, particularly in the context of heterogeneous catalysis?
A3: this compound is frequently used as a reactant in heterogeneous catalysis research to investigate reaction mechanisms and selectivity. For example, studies have used this compound to probe the decomposition reaction on metal nanoclusters, analyzing the production of CO and D2 to understand the reaction pathway and the influence of cluster size and composition. [ [], [], [], [], [], [], [] ]
Q4: Can you illustrate the use of this compound in elucidating the mechanism of catalytic H/D exchange reactions?
A4: In studies on Cp*IrIII(L) complexes for H/D exchange between C6H6 and deuterated solvents, this compound played a key role in demonstrating that the reaction mechanism is solvent-dependent. The research revealed that electron-donating ligands promote the formation of Ir hydrides in this compound, which are crucial intermediates in the H/D exchange process. [ [] ]
Q5: Has this compound been utilized in computational chemistry studies, and if so, what insights have been gained?
A5: While the provided research doesn't explicitly detail computational studies utilizing this compound, it's worth noting that its structural similarity to methanol makes it suitable for computational modeling. Researchers often employ deuterated solvents like this compound in molecular dynamics simulations to simplify spectral analysis and focus on specific interactions.
Q6: Which analytical techniques are commonly employed to characterize and quantify substances in this compound?
A6: Nuclear Magnetic Resonance (NMR) spectroscopy emerges as a dominant technique used in conjunction with this compound. Researchers utilize it to monitor reactions, determine association constants, analyze conformational changes, and identify unknown compounds. [ [], [], [], [], [], [], [], [], [], [], [], [], [] ] Mass spectrometry (MS) is often coupled with techniques like GC or LC for identification and quantification. [ [], [] ]
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